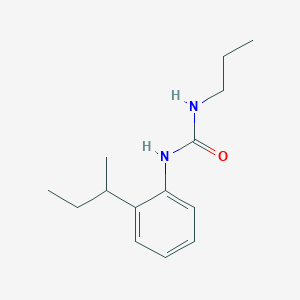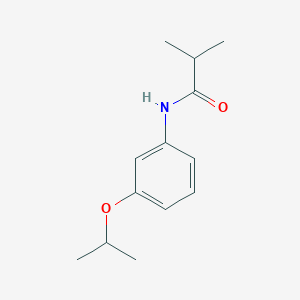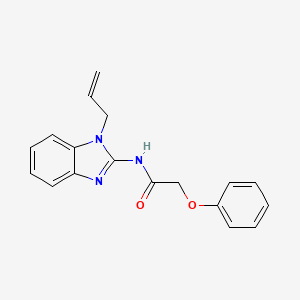![molecular formula C20H16INO3 B5327523 4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5327523.png)
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate, also known as IQ-1S, is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. The Wnt signaling pathway has been implicated in many diseases, including cancer, osteoporosis, and Alzheimer's disease. IQ-1S has been shown to inhibit the growth of cancer cells and promote the differentiation of stem cells.
作用机制
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate inhibits the Wnt signaling pathway by binding to the protein Dishevelled (Dvl), which is involved in the activation of the pathway. By binding to Dvl, this compound prevents the activation of the Wnt signaling pathway, leading to the inhibition of cell growth and the promotion of differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also promotes the differentiation of stem cells into osteoblasts and chondrocytes, which are important for bone and cartilage regeneration. In addition, this compound has been shown to reduce the expression of beta-catenin, a protein that is involved in the activation of the Wnt signaling pathway.
实验室实验的优点和局限性
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It can be toxic at high concentrations and may have off-target effects. In addition, it may not be effective in all types of cancer cells or stem cells.
未来方向
There are several future directions for the study of 4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other signaling pathways and its potential for use in combination therapies. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
合成方法
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate can be synthesized using a multi-step process that involves the reaction of 8-methoxy-2-quinolinecarboxaldehyde with 4-iodoaniline, followed by the reaction of the resulting intermediate with phenylacetic acid. The final product is obtained after purification using column chromatography.
科学研究应用
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been extensively used in scientific research to study the Wnt signaling pathway. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, colon cancer, and lung cancer. This compound has also been shown to promote the differentiation of stem cells into osteoblasts and chondrocytes, which are important for bone and cartilage regeneration. In addition, this compound has been used to study the role of the Wnt signaling pathway in Alzheimer's disease and osteoporosis.
属性
IUPAC Name |
[4-iodo-2-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INO3/c1-13(23)25-18-11-8-16(21)12-15(18)7-10-17-9-6-14-4-3-5-19(24-2)20(14)22-17/h3-12H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKJUYKKUSIGY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)I)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)I)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)
![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5327449.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5327453.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5327483.png)
![3-benzyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327487.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5327494.png)

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B5327511.png)
![N-(2-methoxyethyl)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5327515.png)
![2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5327516.png)

![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5327541.png)
